Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate is a heterocyclic compound that combines a pyrrolidine ring with a furan ring. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate typically involves the reaction of 2-methylfuran with a suitable pyrrolidine derivative. One common method is the condensation of 2-methylfuran with a pyrrolidine-3-carboxylate ester under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group on the furan ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-methanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-furyl)pyrrolidine-3-carboxylate: Similar structure but lacks the methyl group on the furan ring.
Ethyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(2-methylthiophene-3-yl)pyrrolidine-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate is unique due to the presence of both a furan and a pyrrolidine ring, which can confer distinct biological activities and chemical reactivity. The methyl group on the furan ring can also influence its reactivity and interactions with molecular targets.
Biological Activity
Methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a methylfuran moiety. This combination suggests potential biological activities that merit detailed examination.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO3, with a molecular weight of approximately 219.25 g/mol. The presence of both the furan and pyrrolidine components indicates that this compound may exhibit diverse chemical properties, making it a candidate for various biological studies and applications.
Biological Activities
Research indicates that compounds containing furan and pyrrolidine structures often exhibit significant biological activities, including:
- Antiproliferative Effects : Similar compounds have demonstrated antiproliferative activity against various cancer cell lines. For instance, furo[3,2-c]coumarin derivatives have shown effectiveness against MCF-7 breast and HCT-15 colon cancer cells .
- Antimicrobial Properties : Studies on related structures have revealed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar furan structures have been found to exceed the potency of standard antibiotics like ampicillin .
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as proteins or nucleic acids. The furan moiety is known for its reactivity, which can lead to the formation of adducts with biomolecules, potentially disrupting normal cellular functions.
Case Studies
- Antiproliferative Activity : A study demonstrated that furo[3,2-c]coumarin derivatives exhibited significant antiproliferative effects on cancer cell lines, suggesting that this compound could similarly impact cell growth through mechanisms involving DNA binding and interference with cell cycle progression .
- Antimicrobial Efficacy : In a separate investigation, derivatives of compounds with similar structures were tested for antimicrobial activity. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against various bacterial strains, highlighting the potential of this compound in combating resistant bacterial infections .
Comparative Analysis
To better understand the unique biological properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 2-methylfuran-3-carboxylate | Furan ring with a carboxylic acid group | Simpler structure; primarily used in synthesis |
Pyrrolidine-3-carboxylic acid | Pyrrolidine ring with a carboxylic acid | Lacks furan; often used in drug synthesis |
Furan-based derivatives | Various substitutions on the furan ring | Diverse biological activities |
The uniqueness of this compound lies in its combination of both furan and pyrrolidine functionalities, which may lead to distinct biological activities not observed in simpler analogs.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-7-8(3-4-15-7)9-5-12-6-10(9)11(13)14-2/h3-4,9-10,12H,5-6H2,1-2H3 |
InChI Key |
JLHMEOAZXLBWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2CNCC2C(=O)OC |
Origin of Product |
United States |
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